4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene
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Overview
Description
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a fused cyclopenta[a]naphthalene system
Mechanism of Action
Target of action
Compounds with a thiophene ring, like “4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene”, often target proteins or enzymes in the body due to their ability to form stable complexes .
Mode of action
The compound might interact with its target by forming a stable complex, which could inhibit the function of the target protein or enzyme. This interaction could lead to changes in cellular processes .
Biochemical pathways
The inhibition of the target protein or enzyme could affect various biochemical pathways, depending on the specific role of the target in the body. This could lead to downstream effects such as changes in cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a thiophene ring could influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[a]naphthalene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]naphthalene core.
Introduction of the Phenyl and Thiophene Groups: The phenyl and thiophene groups are introduced through electrophilic aromatic substitution reactions. This step may require the use of catalysts such as Lewis acids to facilitate the reaction.
Oxidation and Reduction Steps: Depending on the desired functional groups, oxidation or reduction reactions may be employed. Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium on carbon)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development. Its interactions with biological targets are of particular interest.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases. Further research is needed to fully understand its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-4-Propyl-2-Thiophen-2-yl-1,9b-Dihydro-5-Oxa-3,3a-Diaza-Cyclopenta[a]Naphthalene
- 8-Chloro-2,4-Di-Thiophen-2-yl-1,9b-Dihydro-5-Oxa-3,3a-Diaza-Cyclopenta[a]Naphthalene
- 2-(4-Chlorophenyl)-4-Phenyl-1,9b-Dihydro-5-Oxa-3,3a-Diaza-Cyclopenta[a]Naphthalene
Uniqueness
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in scientific research. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile molecule in multiple fields.
Properties
IUPAC Name |
5-phenyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-2-7-14(8-3-1)20-22-17(15-9-4-5-10-18(15)23-20)13-16(21-22)19-11-6-12-24-19/h1-12,17,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEFRUATYSNLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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